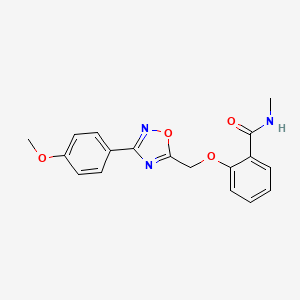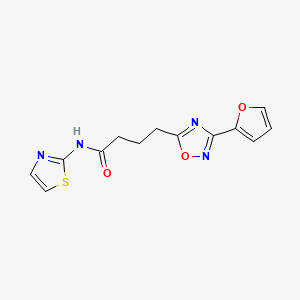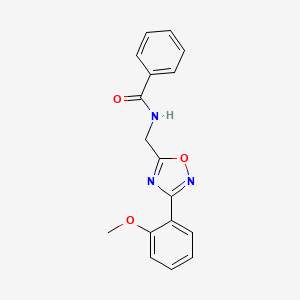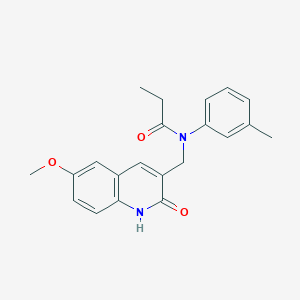
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide, also known as HMTPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide is not fully understood, but it is believed to act as a metal ion chelator and an inhibitor of enzymes that require metal ions as cofactors. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has been shown to bind to metal ions such as copper, zinc, and iron, and to inhibit the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases (MMPs). The metal ion chelation property of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has also been used for the detection of metal ions in biological and environmental samples.
Biochemical and physiological effects:
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of bacterial biofilm formation, the prevention of metal ion-induced oxidative stress, and the modulation of MMP activity. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has also been shown to have low toxicity in vitro and in vivo, making it a promising drug candidate.
实验室实验的优点和局限性
The advantages of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide in lab experiments include its ease of synthesis, its fluorescent properties, its metal ion chelation property, and its low toxicity. However, the limitations of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide include its limited solubility in aqueous solutions, its potential interference with other metal-containing biomolecules, and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for research involving N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide, including the development of new synthesis methods for N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide and its derivatives, the investigation of its potential as a drug candidate for various diseases, the exploration of its metal ion chelation properties for environmental applications, and the study of its interactions with other metal-containing biomolecules. In addition, the use of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide as a building block for the synthesis of MOFs and as a dopant for OLEDs could also be further explored.
合成方法
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide can be synthesized using different methods, including the reaction of 2-hydroxy-6-methoxyquinoline with m-tolylpropanoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide as a white solid that can be purified using recrystallization or column chromatography. Other methods of synthesis include the use of a palladium-catalyzed coupling reaction and a one-pot synthesis using a microwave-assisted reaction.
科学研究应用
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has been studied as a potential drug candidate for the treatment of cancer, bacterial infections, and neurodegenerative diseases. In biochemistry, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has been used as a fluorescent probe for the detection of metal ions and as a tool for studying protein-ligand interactions. In materials science, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and as a dopant for the fabrication of organic light-emitting diodes (OLEDs).
属性
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-20(24)23(17-7-5-6-14(2)10-17)13-16-11-15-12-18(26-3)8-9-19(15)22-21(16)25/h5-12H,4,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETQZYZPEUFNLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxy-6-methoxy-quinolin-3-ylmethyl)-N-m-tolyl-propionamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


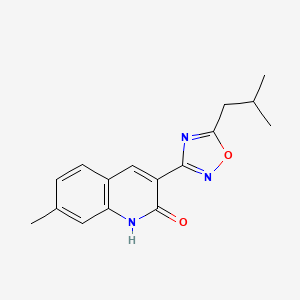
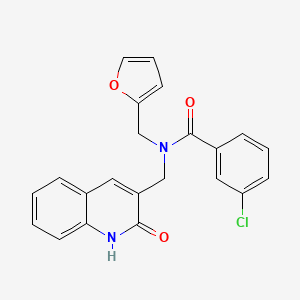
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethylphenyl)acetamide](/img/structure/B7715114.png)
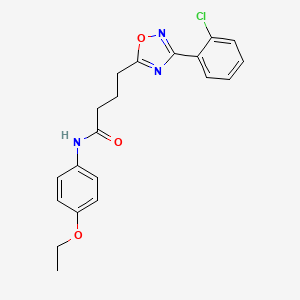
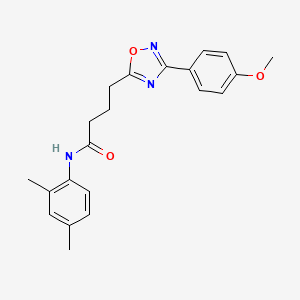
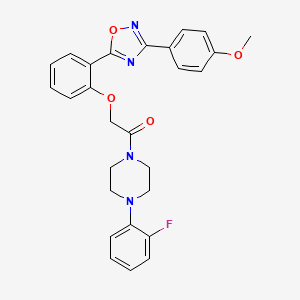
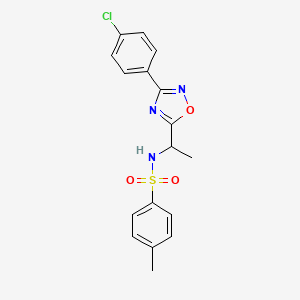
![(Z)-2,7-dimethyl-N'-(3,4,5-trimethoxybenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7715157.png)
